![molecular formula C11H11Br2N3OS B280015 4,5-dibromo-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-2-thiophenecarboxamide](/img/structure/B280015.png)
4,5-dibromo-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-2-thiophenecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,5-dibromo-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-2-thiophenecarboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. This compound is also known as LFM-A13 and is a selective inhibitor of the Janus kinase 2 (JAK2) signaling pathway.
Wirkmechanismus
4,5-dibromo-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-2-thiophenecarboxamide selectively inhibits the JAK2 signaling pathway by binding to the ATP-binding pocket of JAK2. This leads to the inhibition of downstream signaling pathways, including the STAT3 and STAT5 pathways, which are involved in cell proliferation and survival. Inhibition of these pathways leads to the induction of apoptosis in cancer cells and the suppression of tumor growth.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied. In preclinical studies, this compound has been found to induce apoptosis in cancer cells, inhibit tumor growth, and suppress angiogenesis. In addition, LFM-A13 has also been found to have anti-inflammatory effects and has shown potential in the treatment of autoimmune diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using 4,5-dibromo-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-2-thiophenecarboxamide in lab experiments is its specificity towards the JAK2 signaling pathway. This allows for selective inhibition of this pathway without affecting other signaling pathways. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 4,5-dibromo-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-2-thiophenecarboxamide. One of the major directions is the evaluation of the efficacy of this compound in clinical trials for cancer treatment. In addition, there is also potential for the use of LFM-A13 in the treatment of autoimmune diseases and inflammatory disorders. Further research is also needed to optimize the synthesis method of this compound and to develop more efficient methods for its delivery in vivo.
Synthesemethoden
The synthesis of 4,5-dibromo-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-2-thiophenecarboxamide involves the reaction of 2-bromo-4,5-dimethylthiophene-3-carboxylic acid with 1,5-dimethyl-1H-pyrazole-4-carbaldehyde in the presence of a base and a catalyst. The product is then treated with bromine to obtain the final compound. This method has been reported in several research papers and has been optimized to achieve high yields of the product.
Wissenschaftliche Forschungsanwendungen
4,5-dibromo-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-2-thiophenecarboxamide has been extensively studied for its potential applications in various research fields. One of the major applications of this compound is in the field of cancer research. JAK2 signaling pathway has been found to be overactivated in several types of cancer, including leukemia, myeloproliferative neoplasms, and solid tumors. Inhibition of JAK2 signaling pathway using LFM-A13 has shown promising results in preclinical studies, and several clinical trials are underway to evaluate the efficacy of this compound in cancer treatment.
Eigenschaften
Molekularformel |
C11H11Br2N3OS |
|---|---|
Molekulargewicht |
393.1 g/mol |
IUPAC-Name |
4,5-dibromo-N-[(1,5-dimethylpyrazol-4-yl)methyl]thiophene-2-carboxamide |
InChI |
InChI=1S/C11H11Br2N3OS/c1-6-7(5-15-16(6)2)4-14-11(17)9-3-8(12)10(13)18-9/h3,5H,4H2,1-2H3,(H,14,17) |
InChI-Schlüssel |
YJSFBINIQGZXDM-UHFFFAOYSA-N |
SMILES |
CC1=C(C=NN1C)CNC(=O)C2=CC(=C(S2)Br)Br |
Kanonische SMILES |
CC1=C(C=NN1C)CNC(=O)C2=CC(=C(S2)Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


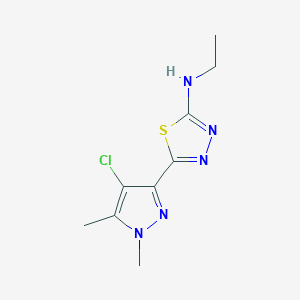
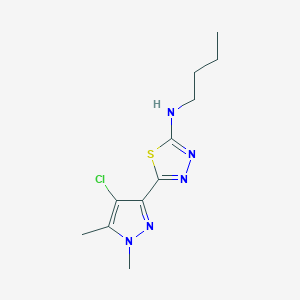
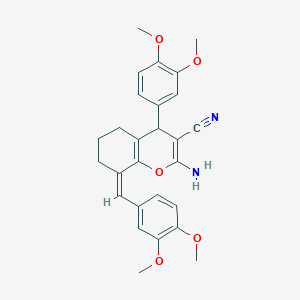
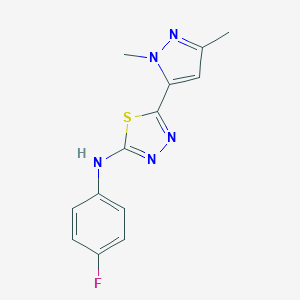

![6-Amino-4-{5-[(2,6-dimethoxyphenoxy)methyl]-2,4-dimethylphenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B279944.png)

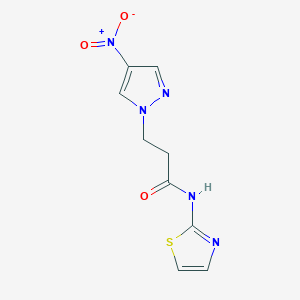
![N-[1-(2-fluorobenzyl)-1H-pyrazol-3-yl]-5-[(4-fluorophenoxy)methyl]-2-furamide](/img/structure/B279949.png)
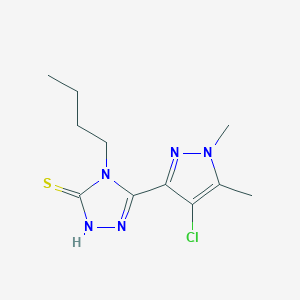
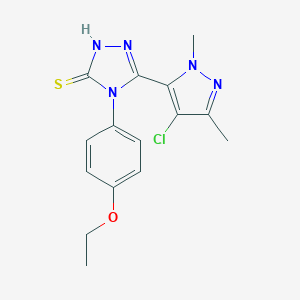
![3-[(2-Bromophenoxy)methyl]-4-methoxybenzoic acid](/img/structure/B279977.png)
![2-[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)acetamide](/img/structure/B280002.png)
![ethyl 3-[(4-bromo-1H-pyrazol-1-yl)carbonyl]-1-methyl-1H-pyrazole-5-carboxylate](/img/structure/B280003.png)
